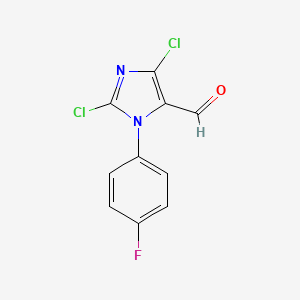
2-Piperidin-4-ylpropanedinitrile;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Piperidin-4-ylpropanedinitrile;hydrochloride” is a chemical compound with the CAS Number: 2247102-51-6 . It is a versatile compound used in scientific research and has unique properties that make it valuable for studying diverse fields such as organic synthesis and medicinal chemistry. It is typically in powder form .
Molecular Structure Analysis
The molecular weight of “this compound” is 185.66 . The InChI Code and InChI Key are also provided, which are unique identifiers for chemical substances .Aplicaciones Científicas De Investigación
Pharmacodynamics of Muscle Relaxants
Tolperisone, closely related to 2-Piperidin-4-ylpropanedinitrile hydrochloride, showcases a broad application in treating skeletal muscle tone and associated pains due to its actions on sodium and calcium channels. Its pharmacodynamic properties, explored through animal studies, cell, and tissue analyses, highlight its significance in clinical practice for over forty years (Tekes, 2014).
Structural Insights
The crystal structure of 4-Piperidinecarboxylic acid hydrochloride has been detailed through X-ray diffraction, B3LYP calculations, and FTIR spectrum analysis. This structural elucidation, showcasing the piperidine ring's conformation and interactions, contributes to understanding the compound's potential applications in various fields, including materials science and pharmacology (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Antibacterial Applications
In a study focused on synthesizing thiophenes, a process involving the reaction of 2-[Bis(methylthio)methylene]propanedinitrile with piperidine led to compounds with notable antibacterial activities. This synthesis route, revealing the potential for piperidine derivatives in antimicrobial treatments, underscores the diverse applications of 2-Piperidin-4-ylpropanedinitrile hydrochloride in the development of new therapeutic agents (Al-Adiwish et al., 2012).
Corrosion Inhibition
Piperidine derivatives have been investigated for their efficiency as corrosion inhibitors on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, derivatives such as (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide showcased promising adsorption behaviors and inhibition properties, highlighting an industrial application of 2-Piperidin-4-ylpropanedinitrile hydrochloride derivatives (Kaya et al., 2016).
Antimicrobial Activities
A study on the synthesis, characterization, and antimicrobial screening of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride revealed moderate activities against various bacterial strains. This work contributes to the ongoing search for new antimicrobial agents, illustrating the compound's potential in addressing resistant microbial infections (Ovonramwen, Owolabi, & Oviawe, 2019).
Safety and Hazards
Direcciones Futuras
Piperidine derivatives, such as “2-Piperidin-4-ylpropanedinitrile;hydrochloride”, have a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
2-piperidin-4-ylpropanedinitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c9-5-8(6-10)7-1-3-11-4-2-7;/h7-8,11H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHGTKBIGUBUOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C#N)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
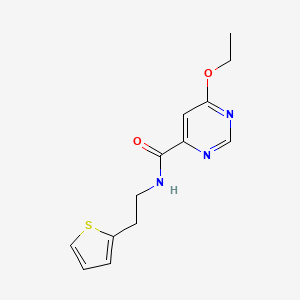
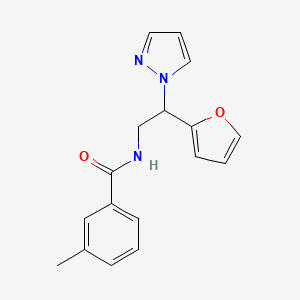
![Methyl 3-[(1-methylpyrazol-4-yl)amino]benzoate](/img/structure/B2748791.png)
![(3E)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2748792.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2748794.png)
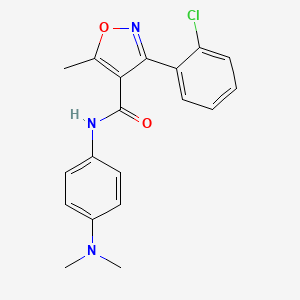
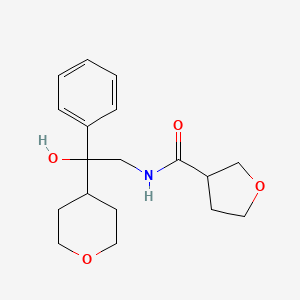
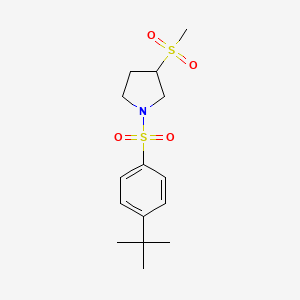
![N-octyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2748803.png)




